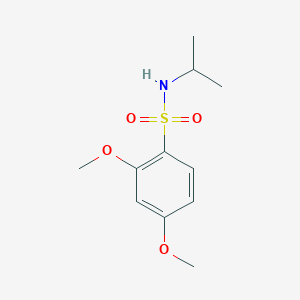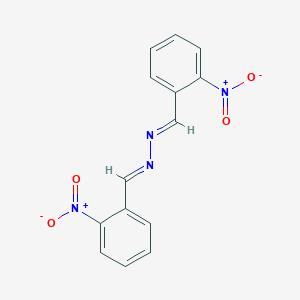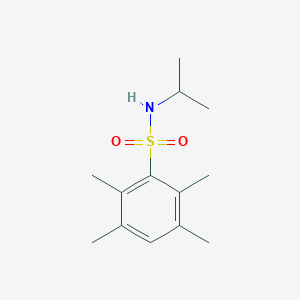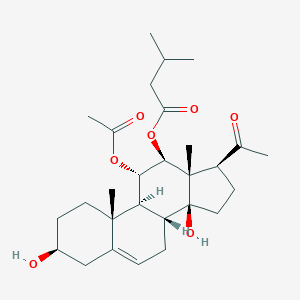
2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide, also known as Dichlorophen, is a chemical compound that has been widely used in scientific research for several decades. This compound has been shown to possess several unique properties that make it an essential tool in various fields of research, including biochemistry and pharmacology.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and cytochrome P450. Additionally, this compound has been shown to inhibit the growth of several cancer cell lines, indicating that it may have anticancer properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to inhibit the activity of several enzymes, including carbonic anhydrase and cytochrome P450, which play important roles in various biochemical pathways. Additionally, this compound has been shown to inhibit the growth of several cancer cell lines, indicating that it may have anticancer properties. However, the physiological effects of this compound in humans are not well understood, and further research is needed to fully understand its effects on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide in lab experiments include its ability to inhibit the activity of several enzymes and its potential anticancer properties. Additionally, this compound is relatively easy to synthesize and is readily available from commercial sources. However, there are also limitations to the use of this compound in lab experiments. For example, the mechanism of action of this compound is not fully understood, and its physiological effects in humans are not well understood. Additionally, this compound may have off-target effects that could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide. One area of research could focus on further elucidating the mechanism of action of this compound and its effects on various biochemical pathways. Additionally, further research could be conducted to investigate the potential anticancer properties of this compound and to develop new drugs based on its structure. Finally, future research could focus on developing new methods for synthesizing this compound and improving its efficacy and safety profiles.
Synthesemethoden
The synthesis of 2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide is a multistep process that involves the reaction of 2,4-dichloronitrobenzene with sodium hydroxide to form 2,4-dichloroaniline. The 2,4-dichloroaniline is then reacted with chlorosulfonic acid to form 2,4-dichloro-N-(chlorosulfonyl)aniline. Finally, the 2,4-dichloro-N-(chlorosulfonyl)aniline is reacted with 2-hydroxyaniline to form this compound.
Wissenschaftliche Forschungsanwendungen
2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide has been widely used in scientific research for several decades. This compound has been shown to possess several unique properties that make it an essential tool in various fields of research, including biochemistry and pharmacology. This compound has been used as a tool to study the effects of various drugs on the human body, including the effects of drugs on enzyme activity and protein function. Additionally, this compound has been used to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Eigenschaften
Molekularformel |
C12H9Cl2NO3S |
|---|---|
Molekulargewicht |
318.2 g/mol |
IUPAC-Name |
2,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-8-5-6-12(9(14)7-8)19(17,18)15-10-3-1-2-4-11(10)16/h1-7,15-16H |
InChI-Schlüssel |
MRUQTZGDSGRGJW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Kanonische SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-methoxy-3,4,5-tris(3-methylbut-2-enyl)-6-[(6E)-2,7,11-trimethyl-5,6,8-tris(3-methylbut-2-enyl)dodeca-2,6,10-trien-5-yl]phenol](/img/structure/B238994.png)






